m-PEG36-alcohol

PROTAC PEGylation Linker Chemistry

Bridging >3 nm binding-site gaps in PROTAC design demands a precisely defined linker. m-PEG36-alcohol solves this with a monodisperse 36-EO-unit scaffold, eliminating the batch-to-batch variability of polydisperse PEGs that confounds SAR studies. - Provides a 1.34 nm hydrodynamic radius, balancing reach and steric control for productive ternary complex formation. - Hydroxyl terminus remains inert under amine-reactive conditions, enabling sequential conjugation without cross-reactivity. - Consistent C₇₃H₁₄₈O₃₇ composition (MW 1618 g/mol) ensures reproducible pharmacokinetic profiles across lots.

Molecular Formula C73H148O37
Molecular Weight 1617.9 g/mol
Cat. No. B7908972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG36-alcohol
Molecular FormulaC73H148O37
Molecular Weight1617.9 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C73H148O37/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h74H,2-73H2,1H3
InChIKeyBYLIGSNYHOODII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG36-alcohol Linker Overview


m-PEG36-alcohol (monomethoxy polyethylene glycol 36 alcohol) is a monodisperse polyethylene glycol (PEG) derivative with the molecular formula C₇₃H₁₄₈O₃₇ and a molecular weight of approximately 1618 g/mol . The compound features a methoxy group (-OCH₃) at one terminus and a primary hydroxyl group (-OH) at the other, rendering it amenable to further derivatization or direct conjugation . As a PEG-based linker, it is primarily employed in the synthesis of proteolysis-targeting chimeras (PROTACs), where it serves as a flexible, hydrophilic spacer that joins an E3 ligase ligand to a target-protein warhead, thereby facilitating ternary complex formation and selective intracellular protein degradation via the ubiquitin-proteasome system [1]. The discrete 36 ethylene oxide repeat unit structure ensures batch-to-batch uniformity, distinguishing it from polydisperse PEG mixtures and enabling precise structure-activity relationship (SAR) studies .

m-PEG36-alcohol Irreplaceability


PEG linkers are not inert spacers; their chain length and terminal functionality directly dictate the conformational entropy, hydrodynamic radius, and conjugation chemistry of the final conjugate [1]. Substituting m-PEG36-alcohol with a shorter analog such as m-PEG12-alcohol (MW 560.68) reduces the effective reach between E3 ligase and target protein binding sites, potentially abolishing productive ternary complex formation in PROTAC applications . Conversely, substituting with a longer PEG48 variant increases hydrodynamic volume but may introduce excessive flexibility that promotes intramolecular micelle formation, reducing the local effective concentration of the warhead [2]. Furthermore, replacing the terminal hydroxyl group with an amine or NHS ester fundamentally alters reactivity: the hydroxyl requires activation (e.g., via tosylation or carbonyldiimidazole) and thus offers greater control over conjugation timing and stoichiometry compared to amine-reactive derivatives that spontaneously form amide bonds with carboxylic acids or active esters [3]. These differences are quantitative and directly impact experimental outcomes, as detailed below.

m-PEG36-alcohol Quantitative Comparison


Molecular Weight and Chain Length

m-PEG36-alcohol possesses a molecular weight of 1618 g/mol, which is approximately 2.9-fold greater than m-PEG12-alcohol (560.68 g/mol) and 1.5-fold greater than m-PEG24-alcohol (1089.30 g/mol) . This proportional increase in chain length (36 vs. 12 vs. 24 ethylene oxide units) translates to a proportionally extended contour length, which directly influences the spatial reach between conjugated ligands in bifunctional molecules such as PROTACs .

PROTAC PEGylation Linker Chemistry

Hydrodynamic Radius Comparison

The hydrodynamic radius (Rh) of a PEG chain governs its effective size in solution and influences diffusion, steric shielding, and renal clearance. Using the established semi-empirical scaling relationship Rh (nm) ≈ 0.023 × (MW)^0.55 for PEG in water , the estimated Rh for m-PEG36-alcohol is 1.34 nm, compared to 0.75 nm for m-PEG12-alcohol and 1.08 nm for m-PEG24-alcohol . This represents a 79% larger hydrodynamic volume for m-PEG36 versus m-PEG12, and a 24% increase over m-PEG24.

Bioconjugation Pharmacokinetics PROTAC

PROTAC Linker Length and Degradation Efficiency

A 2026 structure-activity relationship study of Retro-2-based PROTACs demonstrated that GSPT1 degradation efficiency is directly dependent on the length of the flexible PEG chain linker [1]. While the study employed shorter PEG linkers (PEG2 and PEG4), the finding establishes that incremental increases in PEG chain length modulate the conformational space accessible to the ternary complex, thereby affecting degradation potency. This class-level evidence supports the use of longer PEG linkers such as m-PEG36-alcohol for targets requiring extended reach or for applications where enhanced steric shielding is desired [2].

PROTAC Targeted Protein Degradation Linker Optimization

Terminal Group Reactivity Comparison

m-PEG36-alcohol terminates in a primary hydroxyl group, which exhibits fundamentally different reactivity compared to amine-terminated (m-PEG-amine) or NHS ester-terminated (m-PEG-NHS) analogs. Hydroxyl groups react with carboxylic acids only after activation (e.g., via carbodiimide coupling) or with isocyanates to form urethanes, and with epoxides at pH 8.5–9.5 . In contrast, m-PEG-amine spontaneously reacts with NHS esters at pH 7–9 to form stable amide bonds without prior activation, and m-PEG-NHS esters react directly with primary amines at pH 7–8.5 [1]. This differential reactivity means that m-PEG36-alcohol offers greater temporal control over conjugation, as the hydroxyl remains inert under conditions where amines would react, enabling sequential bioconjugation strategies.

Bioconjugation PEGylation Click Chemistry

m-PEG36-alcohol Application Scenarios


Extended-Reach PROTAC Development

When constructing PROTACs targeting protein pairs with large inter-binding-site distances (>3 nm), m-PEG36-alcohol provides a flexible 36-EO-unit spacer that can bridge these distances without introducing the excessive conformational entropy that plagues even longer PEG chains. The 1.34 nm hydrodynamic radius offers a balance between reach and steric control, making it suitable for targets where shorter PEG4–PEG8 linkers (standard for many campaigns) fail to achieve productive ternary complex formation [1].

Stepwise Conjugation with Controlled Activation

In scenarios where sequential conjugation of multiple components is required (e.g., antibody-drug conjugates, multi-functional nanoparticles), the hydroxyl terminus of m-PEG36-alcohol remains inert under standard amine-reactive conditions. This orthogonality allows researchers to first functionalize other reactive handles on a scaffold, then activate the hydroxyl group (e.g., via CDI or tosylation) for final PEG attachment, thereby minimizing cross-reactivity and improving conjugate purity .

Protein PEGylation for Extended Circulation

For therapeutic proteins requiring prolonged in vivo circulation, m-PEG36-alcohol can be conjugated to surface lysines or cysteines to increase the hydrodynamic radius to ~1.34 nm. This enhanced steric shielding reduces renal clearance (cutoff ~30–50 kDa) and limits proteolytic degradation, potentially extending elimination half-life compared to conjugates prepared with shorter PEG12 (~0.75 nm) or PEG24 (~1.08 nm) linkers .

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